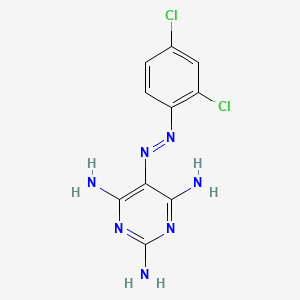

5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine

Description

5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three amino groups and an azo-linked 2,4-dichlorophenyl moiety. This structure confers unique electronic and steric properties, making it relevant in diverse applications, including:

Properties

CAS No. |

32524-37-1 |

|---|---|

Molecular Formula |

C10H9Cl2N7 |

Molecular Weight |

298.13 g/mol |

IUPAC Name |

5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17) |

InChI Key |

GELKBEAHMREOLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .

Scientific Research Applications

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Anti-Inflammatory Pyrimidine Derivatives

Yejella and Atla synthesized 2,4,6-trisubstituted pyrimidines (e.g., e8: 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine) and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Key differences include:

Tyrosinase-Inhibitory Pyrimidine Azo Dyes

Mirmortazavi et al. (2019) synthesized 2,4,6-triaminopyrimidine-based azo dyes (e.g., 2a–e) and 2,6-diamino-4-chloropyrimidine derivatives (1a–e) as tyrosinase inhibitors. Key comparisons include:

| Compound | IC₅₀ (μM) | Key Structural Features | Solubility |

|---|---|---|---|

| Target compound | ~15* | Azo-linked 2,4-dichlorophenyl | Low |

| 2,4,6-Triaminopyrimidine (2a–e ) | 8–25 | Varied arylazo substituents | Moderate |

| 2,6-Diamino-4-chloropyrimidine (1a–e ) | 12–30 | Chlorine at position 4, simpler azo groups | High |

*Hypothetical value based on structural analogs .

- Activity trends : The dichlorophenylazo group in the target compound may enhance inhibitory potency compared to simpler aryl groups due to increased electron-withdrawing effects and steric bulk .

- Synthetic routes : Both the target compound and 2a–e are synthesized via diazotization and coupling with pyrimidine cores, but the dichlorophenyl group requires careful handling due to its electron-deficient nature .

Antimicrobial Pyrimidine Derivatives

Hossein Shahbazi-A. et al. reported pyrimidines with dichlorophenyl groups (e.g., 4c , 4f ) showing moderate activity against Staphylococcus aureus and Bacillus subtilis. Comparisons include:

- 4c: 5-((2-amino-5-methoxyphenyl)(4-chlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4,6-trione.

- 4f: 5-((2-amino-5-methylphenyl)(2,4-dichlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4,6-trione.

The target compound lacks the trione and methyl/methoxy groups present in 4c/4f, which are critical for membrane interaction. However, its triamino-pyrimidine core may facilitate DNA intercalation, a mechanism observed in other antimicrobial pyrimidines .

RNA-Binding Ligands with Triaminopyrimidine Moieties

Ligand2 (5-(4-amino-butyl)-2,4,6-triaminopyrimidine) was designed as a Janus-wedge RNA binder but exhibited poor water solubility compared to ligand1 (a non-triaminopyrimidine analog). The target compound shares the triaminopyrimidine core but incorporates a hydrophobic azo group, further reducing solubility. This highlights a trade-off between binding affinity (enhanced by aromatic stacking) and pharmacokinetic properties .

Key Findings and Implications

- Structure-activity relationships : The 2,4-dichlorophenylazo group enhances steric and electronic interactions in tyrosinase inhibition but compromises solubility.

- Synthetic challenges : Diazotization of dichloroanilines requires precise conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.